

Application Notes: Linaprazan Pharmacokinetic Profiling in Canines

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Compound of Interest

Compound Name: *Linaprazan*

Cat. No.: *B1588467*

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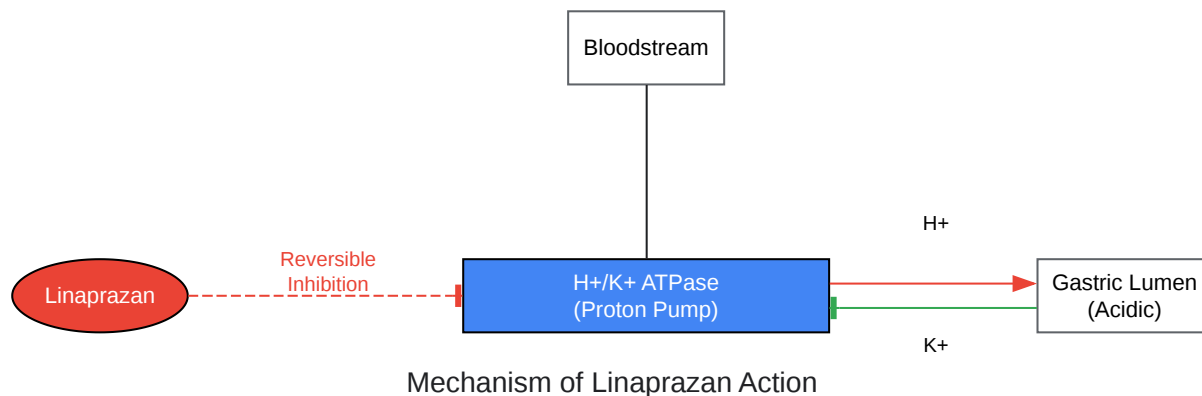
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Introduction

Linaprazan is a potassium-competitive acid blocker (P-CAB) that inhibits gastric acid secretion by reversibly binding to the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells.[1][2] Unlike proton-pump inhibitors (PPIs), which require acidic activation and bind covalently, P-CABs offer a rapid onset of action and a dose-dependent effect on acid production.[1][3] Preclinical pharmacokinetic (PK) studies in animal models, such as the beagle dog, are a critical component of drug development. These studies provide essential data on absorption, distribution, metabolism, and excretion (ADME), which informs dose selection for subsequent efficacy and safety studies. This document outlines a comprehensive experimental design for characterizing the pharmacokinetic profile of **Linaprazan** following oral (PO) and intravenous (IV) administration in beagle dogs.

Mechanism of Action

Linaprazan is a weak base that concentrates in the acidic environment of the parietal cell canaliculus.[4] Here, it is protonated and competitively blocks the potassium (K⁺) binding site of the H⁺/K⁺-ATPase enzyme.[5] This inhibition prevents the final step of gastric acid secretion—the exchange of intracellular H⁺ for extracellular K⁺—thereby reducing gastric acidity.[2]



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Caption: **Linaprazan** reversibly inhibits the H+/K+ ATPase proton pump.

Experimental Design

This study is designed as a single-dose, two-period crossover study to determine key pharmacokinetic parameters, including absolute oral bioavailability.

- Test System: Purpose-bred male beagle dogs (n=6), 1-2 years of age, weighing 8-12 kg. Animals are acclimatized for at least one week before the study.
- Housing: Animals are housed in individual stainless-steel cages under standard laboratory conditions (22±3°C, 50±20% humidity, 12-hour light/dark cycle).
- Diet: Standard canine diet is provided. Animals are fasted for 12 hours prior to dosing, with water available ad libitum. Food is returned 4 hours post-dose.[6]
- Study Groups & Dosing:
 - Period 1:
 - Group 1 (n=3): **Linaprazan**, 2 mg/kg, intravenous (IV) bolus injection.
 - Group 2 (n=3): **Linaprazan**, 5 mg/kg, oral (PO) administration via gavage.

- Washout Period: A 7-day washout period is observed between dosing periods.[7]
- Period 2 (Crossover):
 - Group 1 (n=3): **Linaprazan**, 5 mg/kg, oral (PO) administration.
 - Group 2 (n=3): **Linaprazan**, 2 mg/kg, intravenous (IV) administration.
- Dose Formulation:
 - IV Formulation: **Linaprazan** is dissolved in a vehicle suitable for intravenous injection (e.g., 20% Solutol HS 15 in saline) to a final concentration of 2 mg/mL.
 - PO Formulation: **Linaprazan** is suspended in a vehicle such as 0.5% methylcellulose in water to a final concentration of 5 mg/mL.

Data Presentation: Pharmacokinetic Parameters

Pharmacokinetic parameters will be calculated using non-compartmental analysis of the plasma concentration-time data. Key parameters are summarized below.

Table 1: Pharmacokinetic Parameters of **Linaprazan** in Beagle Dogs (Mean \pm SD)

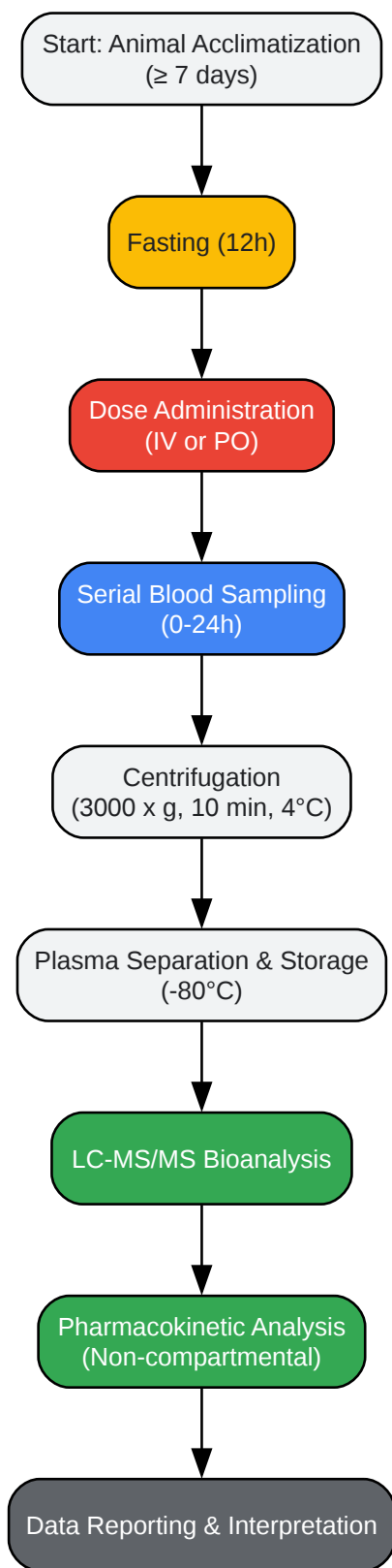
Parameter	Unit	IV Administration (2 mg/kg)	PO Administration (5 mg/kg)
C _{max}	ng/mL	1250 \pm 210	850 \pm 155
T _{max}	h	0.08 (bolus)	1.5 \pm 0.5
AUC(0-t)	ng·h/mL	3400 \pm 450	5100 \pm 780
AUC(0-inf)	ng·h/mL	3550 \pm 470	5350 \pm 810
t _{1/2}	h	3.5 \pm 0.8	4.1 \pm 0.9
CL	L/h/kg	0.56 \pm 0.07	-
V _{dss}	L/kg	2.1 \pm 0.3	-
F (%)	%	-	60.5 \pm 8.5

C_{max}: Maximum plasma concentration; T_{max}: Time to reach C_{max}; AUC: Area under the plasma concentration-time curve; t_{1/2}: Elimination half-life; CL: Total body clearance; V_{dss}: Volume of distribution at steady state; F: Absolute oral bioavailability.

Protocols

Protocol 1: Dosing and Blood Sampling

- Pre-dose: Fast animals for 12 hours. Collect a pre-dose blood sample (2 mL) from the cephalic vein into a K2-EDTA tube.
- Dosing:
 - IV Administration: Administer a single 2 mg/kg bolus dose of **Linaprazan** formulation via the cephalic vein over approximately 1 minute.
 - PO Administration: Administer a single 5 mg/kg dose of **Linaprazan** suspension via oral gavage. Flush with 5 mL of water.[\[6\]](#)
- Blood Sampling: Collect serial blood samples (2 mL) from the cephalic or jugular vein at the following time points post-dose:
 - IV Route: 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
 - PO Route: 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours.[\[7\]](#)[\[8\]](#)
- Sample Handling: Immediately after collection, gently invert the EDTA tubes 8-10 times. Place tubes on ice.
- Plasma Preparation: Within 30 minutes of collection, centrifuge the blood samples at 3000 x g for 10 minutes at 4°C.
- Storage: Carefully transfer the resulting plasma into two separate, clearly labeled cryovials. Store samples frozen at -80°C until bioanalysis.[\[8\]](#)



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Caption: Workflow for the canine pharmacokinetic study.

Protocol 2: Plasma Sample Bioanalysis via LC-MS/MS

- Objective: To quantify **Linaprazan** concentrations in canine plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[\[9\]](#)[\[10\]](#)
- Materials:
 - **Linaprazan** reference standard
 - Internal Standard (IS), e.g., a structurally similar compound like Lansoprazole or a stable-isotope labeled **Linaprazan**.[\[11\]](#)
 - Acetonitrile (HPLC grade)
 - Formic Acid (LC-MS grade)
 - Ultrapure water
 - Canine blank plasma
- Sample Preparation (Protein Precipitation):[\[8\]](#)
 - Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
 - To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (e.g., 50 ng/mL).
 - Vortex for 1 minute to precipitate proteins.
 - Centrifuge at 15,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- LC-MS/MS Conditions:
 - LC System: UHPLC system.
 - Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient: A suitable gradient to ensure separation from endogenous plasma components (e.g., 5% B to 95% B over 3 minutes).
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Detection: Multiple Reaction Monitoring (MRM). Monitor for specific precursor → product ion transitions for **Linaprazan** and the IS.[\[12\]](#)
- Quantification:
 - Generate a calibration curve by plotting the peak area ratio (**Linaprazan**/IS) against the nominal concentration of the calibration standards (e.g., 1 - 2000 ng/mL).
 - Use a weighted ($1/x^2$) linear regression to fit the curve.
 - Determine the concentration of **Linaprazan** in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

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